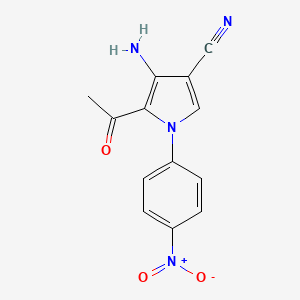
5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with acetyl, amino, nitrophenyl, and carbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 4-nitrophenylpyrrole-3-carbonitrile. This intermediate is then subjected to acetylation and amination reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields 5-acetyl-4-amino-1-(4-aminophenyl)pyrrole-3-carbonitrile.
科学的研究の応用
5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
類似化合物との比較
Similar Compounds
5-Acetyl-4-amino-1-(4-aminophenyl)pyrrole-3-carbonitrile: Similar structure but with an amino group instead of a nitrophenyl group.
5-Acetyl-4-amino-1-phenylpyrrole-3-carbonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.
Uniqueness
5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
5-acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8(18)13-12(15)9(6-14)7-16(13)10-2-4-11(5-3-10)17(19)20/h2-5,7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUJAHCNBWCWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)[N+](=O)[O-])C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














